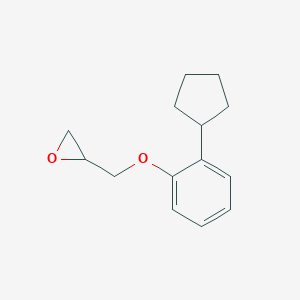

((2-Cyclopentylphenoxy)methyl)oxirane

Descripción general

Descripción

“((2-Cyclopentylphenoxy)methyl)oxirane” is a chemical compound with the molecular formula C14H18O2 and a molecular weight of 218.29 . It is also known as 2-[(2-Cyclopentylphenoxy)methyl]-oxirane .

Synthesis Analysis

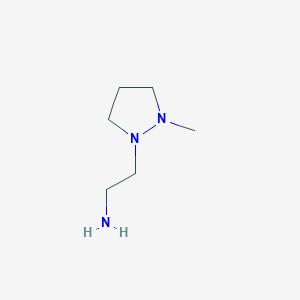

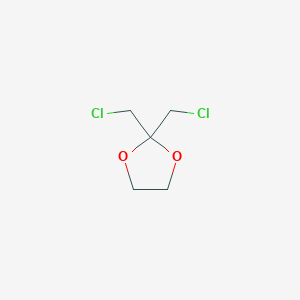

The synthesis of oxiranes, including ((2-Cyclopentylphenoxy)methyl)oxirane, often involves the use of a catalyst. For instance, a study on the kinetics and mechanism of the amine-catalyzed reaction of oxiranes with carboxylic acids revealed that the reaction could be initiated by a tertiary amine . Another method involves the catalytic oxidation of ethylene by air .Molecular Structure Analysis

The molecular structure of ((2-Cyclopentylphenoxy)methyl)oxirane consists of a three-membered ring structure, with one of the vertices being an oxygen atom and the other two being carbons .Chemical Reactions Analysis

The ring-opening reaction of oxiranes, such as ((2-Cyclopentylphenoxy)methyl)oxirane, by carboxylic acid initiated by a tertiary amine is a key step in the synthesis of various products . This reaction is a series of parallel consecutive stages: (1) quaternization of tertiary amine by activated oxirane; (2) carboxylate anion participation in ring-opening of both nonactivated and activated oxirane .Aplicaciones Científicas De Investigación

Theoretical Study of Oxirane and Its Derivatives

The study by Kuevi, Atohoun, and Mensah (2012) delved into the catalytic hydrogenation of oxirane and its methyl derivative, highlighting the reactions' products—ethanol and propan-1-ol. The research proposed mechanisms for these reactions based on chemical parameter variations, contributing significantly to the understanding of oxirane's chemical behavior and potential applications in scientific research (Kuevi, Atohoun, & Mensah, 2012).

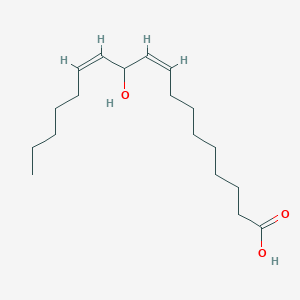

Oxiranes in Material Development and Biological Effects

Oxiranes, due to their high reactivity, have been explored for developing composite materials with low shrinkage. A study by Schweikl, Schmalz, and Weinmann (2004) focused on the biological effects of oxiranes and siloranes, revealing their potential to induce genetic mutations and chromosomal aberrations in mammalian cells. This study is critical for understanding the biological interactions and potential risks associated with these compounds in material development and other scientific applications (Schweikl, Schmalz, & Weinmann, 2004).

Oxirane as a Reagent for Determining the ee of α-Chiral Amines

(S)-2-[(R)-Fluoro(phenyl)methyl]oxirane has been identified as a versatile reagent for analyzing scalemic mixtures of amines, facilitating the determination of enantiomeric excess (ee) of α-chiral amines. The study conducted by Rodríguez-Escrich et al. (2005) underscores the compound's utility in facilitating straightforward reactions and easy identification of diastereomeric products, highlighting its significance in stereochemical analysis and potential applications in scientific research (Rodríguez-Escrich et al., 2005).

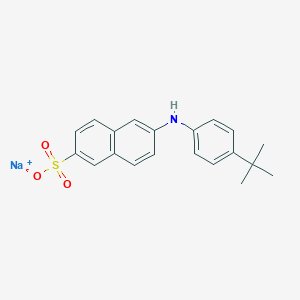

Oxiranes in Corrosion Inhibition

The study by Dagdag et al. (2019) explored the corrosion inhibition effectiveness of aromatic epoxy monomers (AEMs) on carbon steel in acidic solutions. The research provided insights into the adsorptive behavior and anticorrosive properties of these compounds, demonstrating their potential application in protecting metal surfaces from corrosion. The study combined computational and experimental techniques, offering a comprehensive understanding of the interaction between AEMs and metallic surfaces (Dagdag et al., 2019).

Safety And Hazards

The safety data sheets for similar compounds suggest that protective measures such as wearing gloves, protective clothing, and eye or face protection should be taken when handling these substances . It’s also advised to keep the substance away from heat, hot surfaces, sparks, open flames, and other ignition sources .

Direcciones Futuras

While specific future directions for ((2-Cyclopentylphenoxy)methyl)oxirane are not mentioned in the retrieved papers, research into the synthesis and applications of oxiranes continues to be an active area of study . For instance, block copolymers of methyl oxirane and oxirane derivatives have been studied for their potential uses .

Propiedades

IUPAC Name |

2-[(2-cyclopentylphenoxy)methyl]oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O2/c1-2-6-11(5-1)13-7-3-4-8-14(13)16-10-12-9-15-12/h3-4,7-8,11-12H,1-2,5-6,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGWPLKBZYFYPHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2=CC=CC=C2OCC3CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10950906 | |

| Record name | 2-[(2-Cyclopentylphenoxy)methyl]oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10950906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

((2-Cyclopentylphenoxy)methyl)oxirane | |

CAS RN |

28163-40-8 | |

| Record name | Oxirane, ((2-cyclopentylphenoxy)methyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028163408 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(2-Cyclopentylphenoxy)methyl]oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10950906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]-3-(2-nitroimidazol-1-yl)propanamide](/img/structure/B114751.png)

![3,4-Dihydropyrazino[1,2-a]indol-1(2H)-one](/img/structure/B114763.png)

![8-(Dimethylamino)-1,4-dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B114764.png)